Methyl 1-(pyrimidin-2-yl)-1H-indole-6-carboxylate
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Overview
Description
Methyl 1-(pyrimidin-2-yl)-1H-indole-6-carboxylate is a heterocyclic compound that combines the structural features of both indole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(pyrimidin-2-yl)-1H-indole-6-carboxylate typically involves the condensation of indole derivatives with pyrimidine precursors. One common method includes the reaction of 1H-indole-6-carboxylic acid with pyrimidine-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. For instance, using a packed column with a suitable catalyst can facilitate the reaction under controlled temperature and pressure conditions, leading to higher throughput and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(pyrimidin-2-yl)-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in chloroform for halogenation reactions.
Major Products
The major products formed from these reactions include halogenated indole derivatives, reduced indole derivatives, and oxidized carboxylate derivatives .
Scientific Research Applications
Methyl 1-(pyrimidin-2-yl)-1H-indole-6-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which Methyl 1-(pyrimidin-2-yl)-1H-indole-6-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it can induce apoptosis by interacting with DNA or inhibiting key signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- Pyrimido[1,2-a]benzimidazoles
Uniqueness
Methyl 1-(pyrimidin-2-yl)-1H-indole-6-carboxylate is unique due to its dual indole-pyrimidine structure, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and potential for diverse applications compared to other similar compounds .
Properties
Molecular Formula |
C14H11N3O2 |
---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
methyl 1-pyrimidin-2-ylindole-6-carboxylate |
InChI |
InChI=1S/C14H11N3O2/c1-19-13(18)11-4-3-10-5-8-17(12(10)9-11)14-15-6-2-7-16-14/h2-9H,1H3 |
InChI Key |
DTAZVSYTVOYERX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=CN2C3=NC=CC=N3 |
Origin of Product |
United States |
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